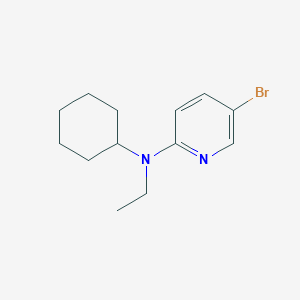

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine

Description

5-Bromo-N-cyclohexyl-N-ethylpyridin-2-amine (molecular formula: C₁₃H₂₀BrN₂, molecular weight: 285.22 g/mol) is a substituted 2-aminopyridine derivative characterized by a bromine atom at position 5 of the pyridine ring and a cyclohexyl-ethylamine substituent at position 2. The SMILES notation is BrC1=CN=C(C=C1)N(C(C)C2CCCCC2)CC, highlighting the bulky N-cyclohexyl-N-ethyl group. Its structural uniqueness lies in the combination of a lipophilic cyclohexyl group and a smaller ethyl chain, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name |

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNIEIBSIQCADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260482 | |

| Record name | 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-76-5 | |

| Record name | 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a brominated pyridine derivative with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclohexyl-N-ethylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used. Reactions are typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under conditions that may include solvents like ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced amine derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

5-Bromo-N-cyclohexyl-N-ethylpyridin-2-amine is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. The compound's structural features enhance its potential as a therapeutic agent by allowing it to interact with biological targets involved in these conditions.

Mechanism of Action

The compound interacts with specific enzymes and receptors, modulating their activity through binding at active or allosteric sites. This interaction is crucial for influencing biochemical pathways associated with mood regulation and cognitive function.

Biological Studies

Enzyme Inhibition

Recent studies indicate that this compound can inhibit certain enzymes that play critical roles in cellular processes. For example, in vitro assays have shown that varying concentrations of this compound can affect enzyme activities, suggesting its potential as a therapeutic agent.

Receptor Binding Studies

The compound has been investigated for its ability to bind to receptors associated with mood and cognitive functions. These studies are essential for understanding its pharmacological profile and optimizing its therapeutic applications.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the development of advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties allow it to be incorporated into materials that exhibit desirable electronic and optical characteristics.

Comparative Studies

When compared to similar compounds, such as 5-bromo-N-methylpyridin-2-amines, this compound exhibits enhanced lipophilicity and improved receptor binding profiles. This makes it a more effective candidate for further research into its biological activities and potential therapeutic uses.

| Study Type | Findings |

|---|---|

| In Vitro Studies | Demonstrated enzyme inhibition; varying cytotoxicity based on concentration |

| In Vivo Studies | Significant behavioral effects in animal models consistent with neuroactive compounds |

| Comparative Studies | Enhanced lipophilicity compared to similar compounds, improving receptor binding |

Case Studies

- In Vitro Assays : Assays conducted on various cell lines indicated that this compound could inhibit specific enzyme activities linked to neurological pathways. The results suggested a dose-dependent relationship where higher concentrations led to increased inhibition.

- Animal Models : In vivo studies using animal models assessed the pharmacokinetics and pharmacodynamics of the compound. The findings indicated alterations in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

- Comparative Analysis with Analogues : A comparative study highlighted that this compound exhibited superior binding affinity to certain receptors compared to other pyridine derivatives, emphasizing its potential as a lead compound for drug development in neuropharmacology.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Pyridine Core

(a) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Structure : Features a 3,4-dimethoxybenzyl group instead of cyclohexyl-ethyl.

- Crystallographic studies show intermolecular N–H···N hydrogen bonds stabilizing the dimeric structure .

- Synthesis: Prepared via reductive amination using sodium cyanoborohydride .

(b) 5-Bromo-N-phenylpyridin-2-amine (CAS 54904-03-9)

- Structure : Substituted with a phenyl group (C₆H₅) at the amine.

- Properties : Lower molecular weight (249.11 g/mol) and increased aromaticity compared to the target compound. The phenyl group may enhance planarity and electronic conjugation .

(c) 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine

Heterocyclic Variations

(a) 5-Bromo-N,N-diethylpyrimidin-2-amine

- Structure : Pyrimidine core (6-membered ring with two nitrogen atoms) instead of pyridine.

- Properties : Higher polarity due to the additional nitrogen. Safety data indicate GHS Classification for acute toxicity (H302) and skin irritation (H315) .

(b) 5-Bromo-N-methylpyrimidin-2-amine

- Structure : Pyrimidine with a methylamine substituent.

- Properties : Planar pyrimidine ring with coplanar bromine and nitrogen atoms. Exhibits C–H···N and N–H···N hydrogen bonding in crystal packing .

Biological Activity

5-Bromo-N-cyclohexyl-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C13H19BrN2 and a molecular weight of 283.21 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in treating neurological and psychiatric disorders, as well as its unique chemical properties that allow for various biological interactions.

The compound features a bromine atom at the 5-position of the pyridine ring, which enhances its reactivity and allows for further functionalization through substitution reactions. The cyclohexyl and ethyl groups contribute to its lipophilicity, influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. This mechanism is crucial for its applications in drug development, particularly in the context of neurological treatments.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in critical cellular processes.

- Receptor Binding : It shows potential for interacting with receptors that are significant in pharmacological pathways related to mood regulation and cognitive function.

Research Findings and Case Studies

Recent studies have highlighted the following aspects of this compound's biological activity:

-

In Vitro Studies :

- Enzyme Interaction : In vitro assays demonstrated that this compound can inhibit specific enzyme activities, indicating its potential role as a therapeutic agent.

- Cell Viability Tests : Tests on cell lines showed varying degrees of cytotoxicity, suggesting that concentration and exposure time are critical for determining its therapeutic index.

-

In Vivo Studies :

- Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated significant effects on behavior consistent with neuroactive compounds, including alterations in anxiety-like behaviors.

-

Comparative Studies :

- When compared to similar compounds, such as 5-bromo-N-methylpyridin-2-amines, this compound exhibited enhanced lipophilicity and improved receptor binding profiles, making it a more effective candidate for further research.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.